molecular formula C14H11IN4O2S B10871254 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

Katalognummer: B10871254
Molekulargewicht: 426.23 g/mol
InChI-Schlüssel: XFIJLHOPMKLNRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated benzoyl group, a hydrazino group, and a nicotinamide moiety. The presence of iodine in its structure makes it particularly interesting for applications in medicinal chemistry and radiopharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride . This intermediate is then reacted with hydrazine to form the hydrazino derivative. The final step involves the reaction of this intermediate with nicotinoyl isothiocyanate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to deliver iodine to specific tissues.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N3-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The iodine atom in the compound can facilitate its uptake by certain tissues, making it useful for targeted therapies. The hydrazino and nicotinamide groups can interact with cellular enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~3~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodinated structure makes it particularly valuable for applications in radiopharmaceuticals and targeted therapies, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C14H11IN4O2S

Molekulargewicht

426.23 g/mol

IUPAC-Name

N-[[(2-iodobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11IN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22)

InChI-Schlüssel

XFIJLHOPMKLNRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.